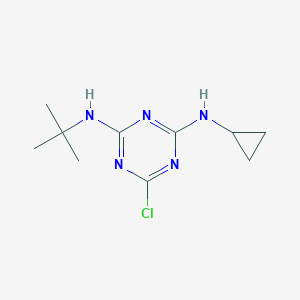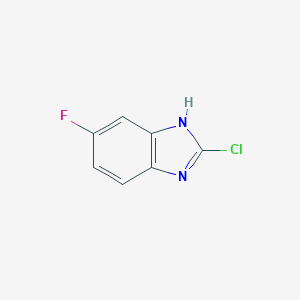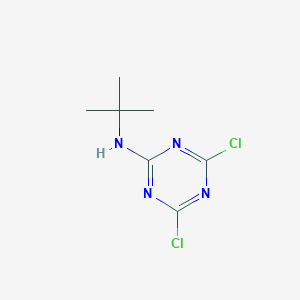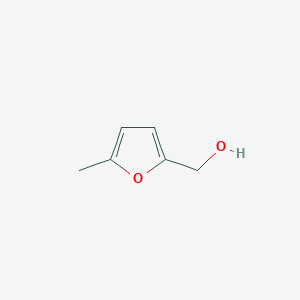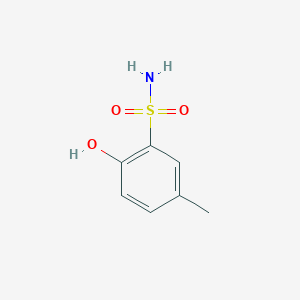
2-Hydroxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methylbenzenesulfonamide, also known as Methylsulfanylmethyl-5-hydroxybenzenesulfonamide or MSH, is a chemical compound that has been used in various scientific research studies. It is a sulfonamide derivative that has been shown to have potential therapeutic effects in several biological systems.
Mécanisme D'action
The mechanism of action of MSH is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. MSH also inhibits the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
MSH has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. MSH has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MSH in lab experiments is that it is relatively easy to synthesize and purify. It also has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for research on MSH. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for MSH in these conditions. Another area of interest is its potential use in treating inflammatory bowel disease (IBD). MSH has been shown to reduce inflammation in animal models of IBD, and further studies are needed to determine its efficacy in humans. Finally, MSH has been shown to have anti-tumor effects, and further studies are needed to determine its potential use in cancer treatment.
Conclusion:
In conclusion, MSH is a sulfonamide derivative that has potential therapeutic effects in several biological systems. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MSH has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, further research is needed to determine its optimal use in different biological systems.
Méthodes De Synthèse
The synthesis of MSH can be achieved through the reaction of 2-hydroxy-5-methylbenzenesulfonyl chloride with methylamine. This reaction leads to the formation of 2-Hydroxy-5-methylbenzenesulfonamideylmethyl-5-hydroxybenzenesulfonamide, which can be further purified through recrystallization. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
MSH has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MSH has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
19801-43-5 |
|---|---|
Nom du produit |
2-Hydroxy-5-methylbenzenesulfonamide |
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
2-hydroxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clé InChI |
NKJWGBDYMKUCMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
SMILES canonique |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
Synonymes |
Benzenesulfonamide, 2-hydroxy-5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
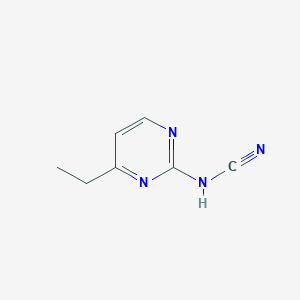
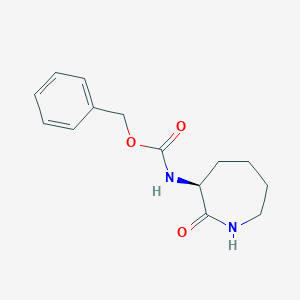

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
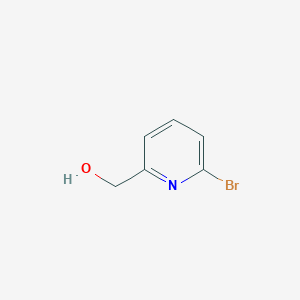

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)

